molecular formula C10H18N2O3 B6165777 tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate CAS No. 2007400-80-6

tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate

Cat. No.: B6165777
CAS No.: 2007400-80-6
M. Wt: 214.26 g/mol
InChI Key: OXXUYFWRICGTMP-UHFFFAOYSA-N
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Description

tert-Butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate: is a compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and chemical synthesis, due to their versatile reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with cyclopropyl isocyanate in the presence of a suitable base, such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Another method involves the use of carbamoylimidazolium salts as efficient N,N-disubstituted carbamoylating reagents. These salts react with amines, thiols, phenols/alcohols, and carboxylic acids in high yields, without the need for subsequent chromatographic purification of the products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high throughput. The use of environmentally friendly reagents and catalysts, such as cesium carbonate and tetrabutylammonium bromide, can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts or bases.

Major Products Formed

    Oxidation: The major products formed include oxidized derivatives of the carbamate group.

    Reduction: The major products include reduced forms of the carbamate group, such as amines or alcohols.

    Substitution: The major products include substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis .

Biology

In biological research, the compound is used as a probe for studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it useful in structural biology studies .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by forming stable complexes, thereby modulating their activity. The pathways involved in these interactions include hydrogen bonding, hydrophobic interactions, and covalent bonding .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl carbamate
  • N-tert-butoxycarbonylhydroxylamine

Uniqueness

tert-Butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate is unique due to the presence of both a cyclopropyl group and a carbamoylmethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .

Properties

CAS No.

2007400-80-6

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl N-(2-amino-2-oxoethyl)-N-cyclopropylcarbamate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12(6-8(11)13)7-4-5-7/h7H,4-6H2,1-3H3,(H2,11,13)

InChI Key

OXXUYFWRICGTMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)N)C1CC1

Purity

95

Origin of Product

United States

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